molecular formula C12H15NO3 B4082475 methyl N-(3-methylbenzoyl)alaninate

methyl N-(3-methylbenzoyl)alaninate

Cat. No. B4082475
M. Wt: 221.25 g/mol
InChI Key: LEBSCEMDKLYKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-methylbenzoyl)alaninate is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound is also known by its chemical formula, C12H13NO3.

Mechanism of Action

Methyl N-(3-methylbenzoyl)alaninate inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, which leads to an increase in the concentration of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl N-(3-methylbenzoyl)alaninate are related to its ability to increase the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-(3-methylbenzoyl)alaninate in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This allows researchers to study the role of these enzymes in various biological processes.
However, one limitation of using this compound is its potential toxicity. High doses of methyl N-(3-methylbenzoyl)alaninate can cause adverse effects such as seizures and respiratory failure in animal models.

Future Directions

There are several future directions for research involving methyl N-(3-methylbenzoyl)alaninate. One area of interest is the development of new drugs that target acetylcholinesterase and butyrylcholinesterase for the treatment of cognitive disorders such as Alzheimer's disease.
Another area of interest is the study of the biochemical and physiological effects of methyl N-(3-methylbenzoyl)alaninate in different animal models. This research could provide valuable insights into the mechanisms underlying the cognitive-enhancing effects of this compound.
In conclusion, methyl N-(3-methylbenzoyl)alaninate is a unique compound that has many applications in scientific research. Its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its potential toxicity highlights the importance of using this compound with caution in lab experiments.

Scientific Research Applications

Methyl N-(3-methylbenzoyl)alaninate is widely used in scientific research due to its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that is essential for proper brain function.

properties

IUPAC Name

methyl 2-[(3-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-5-4-6-10(7-8)11(14)13-9(2)12(15)16-3/h4-7,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSCEMDKLYKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Alanine, N-(m-toluoyl)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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